molecular formula C24H27N3O3 B5990438 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one

3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one

Cat. No.: B5990438
M. Wt: 405.5 g/mol
InChI Key: GQBFMENSRJDJOA-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety, a piperazine ring, and a methoxyphenyl group, making it a complex and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acylation of Piperazine: The piperazine ring is acylated with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the intermediate.

    Coupling Reaction: The indole derivative is then coupled with the acylated piperazine intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-ol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. This compound may be investigated for its interactions with biological macromolecules.

Medicine

Medicinally, indole derivatives are explored for their potential therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities. This compound could be a candidate for drug development studies.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperazine ring may enhance the compound’s binding affinity and selectivity towards its targets. The methoxyphenyl group can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)propionic acid: Another indole derivative with a simpler structure.

    1-(4-methoxyphenyl)piperazine: Contains the piperazine and methoxyphenyl groups but lacks the indole moiety.

    Indole-3-carbinol: A naturally occurring indole derivative with known biological activities.

Uniqueness

3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one is unique due to its combination of an indole moiety, a piperazine ring, and a methoxyphenyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1H-indol-3-yl)-1-[4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-30-20-9-6-18(7-10-20)16-24(29)27-14-12-26(13-15-27)23(28)11-8-19-17-25-22-5-3-2-4-21(19)22/h2-7,9-10,17,25H,8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBFMENSRJDJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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